
6-Hydroxymethyl Exemestane-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxymethyl Exemestane-d3 is a deuterated analog of 6-Hydroxymethyl Exemestane, a derivative of Exemestane. Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer. The deuterated form, this compound, is labeled with deuterium, which can be useful in various research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves the introduction of deuterium into the 6-Hydroxymethyl Exemestane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps in the synthesis include:
Starting Material: The synthesis begins with Exemestane or its precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or deuterium gas under catalytic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxymethyl Exemestane-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy Exemestane-d3.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
6-Hydroxymethyl Exemestane-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Exemestane.
Biological Research: It is used in studies related to estrogen-receptor-positive breast cancer.
Chemical Research: The compound is used as a reference standard in analytical chemistry.
Industrial Applications: It is used in the development of new drugs and therapeutic agents.
作用機序
6-Hydroxymethyl Exemestane-d3, like Exemestane, acts as an irreversible steroidal aromatase inhibitor. It binds to the active site of the aromatase enzyme, leading to permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are related to estrogen biosynthesis.
類似化合物との比較
Similar Compounds
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: A non-steroidal aromatase inhibitor.
Letrozole: Another non-steroidal aromatase inhibitor.
Uniqueness
6-Hydroxymethyl Exemestane-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both research and industrial applications.
特性
分子式 |
C20H24O3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3 |
InChIキー |
MNBSDZVEXCMDRX-XWURDPMBSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO |
正規SMILES |
CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



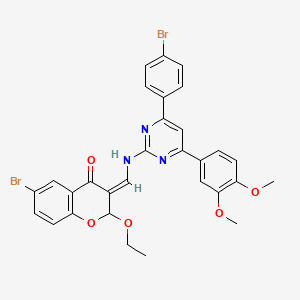
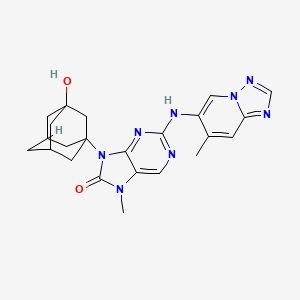

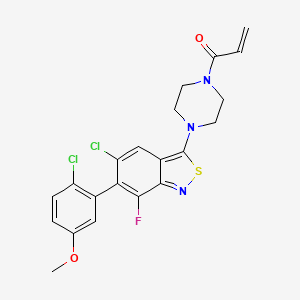
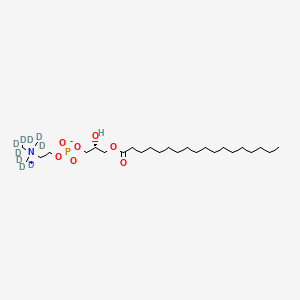
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
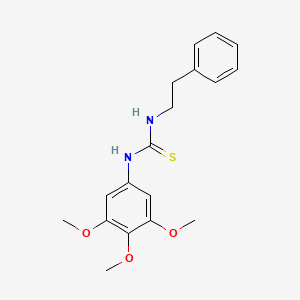
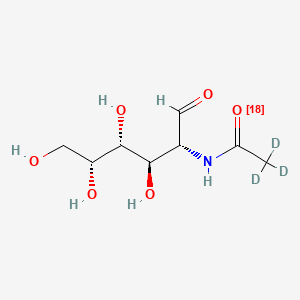
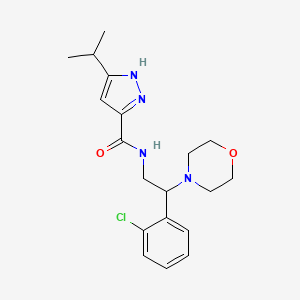
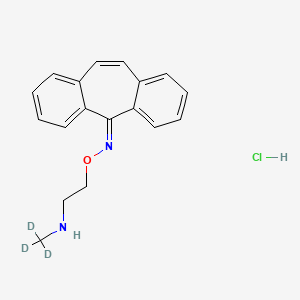
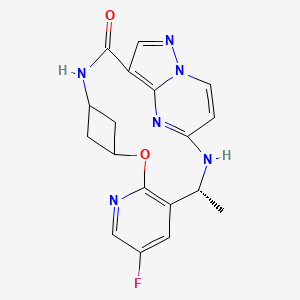
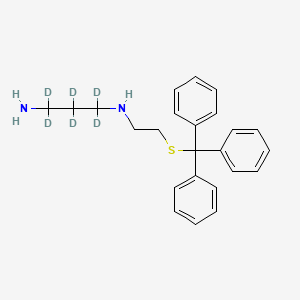
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
